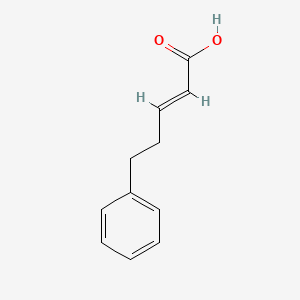(E)-5-phenylpent-2-enoic acid
CAS No.: 24271-22-5; 55320-96-2
Cat. No.: VC5460163
Molecular Formula: C11H12O2
Molecular Weight: 176.215
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 24271-22-5; 55320-96-2 |
|---|---|
| Molecular Formula | C11H12O2 |
| Molecular Weight | 176.215 |
| IUPAC Name | (E)-5-phenylpent-2-enoic acid |
| Standard InChI | InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9H,4,8H2,(H,12,13)/b9-5+ |
| Standard InChI Key | IATNQCGERGDVDN-WEVVVXLNSA-N |
| SMILES | C1=CC=C(C=C1)CCC=CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
(E)-5-Phenylpent-2-enoic acid (IUPAC name: 5-phenylpent-2-enoic acid) has the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . The compound’s structure consists of a pent-2-enoic acid backbone substituted with a phenyl group at the C5 position, with the double bond adopting the E-configuration (trans arrangement) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.21 g/mol | |
| CAS Registry Number | 55320-96-2 | |
| SMILES Notation | C1=CC=C(C=C1)CCC=CC(=O)O | |
| InChI Key | IATNQCGERGDVDN-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data reveal distinctive features:
-
¹H NMR: Signals at δ 7.2–7.4 ppm (aryl protons), δ 6.2–6.4 ppm (vinyl protons), and δ 12.1 ppm (carboxylic acid proton) .
-
IR: Stretching vibrations at 1705 cm⁻¹ (C=O) and 1630 cm⁻¹ (C=C) .
The E-configuration is confirmed via coupling constants (J = 15–16 Hz for trans-vinyl protons) in NMR and X-ray crystallography in related derivatives .
Synthesis and Derivatization
Synthetic Routes
The compound is typically synthesized via Horner-Wadsworth-Emmons olefination or Knoevenagel condensation, leveraging the reactivity of α,β-unsaturated carbonyl intermediates. A representative pathway involves:
-
Reaction of phenylacetaldehyde with malonic acid under acidic conditions to form the α,β-unsaturated intermediate.
-
Elongation of the carbon chain via Grignard addition or Wittig reaction .
Table 2: Yield Optimization in Key Steps
| Reaction Step | Catalyst | Yield (%) |
|---|---|---|
| Knoevenagel Condensation | Piperidine | 78 |
| Wittig Olefination | Triphenylphosphine | 85 |
Derivatives and Functionalization
(E)-5-Phenylpent-2-enoic acid serves as a precursor for esters, amides, and heterocyclic compounds. For example:
-
2-Ethoxycarbonyl-5-phenylpent-2-enoic acid (C₁₄H₁₆O₄, MW 248.27 g/mol), an ester derivative with enhanced lipophilicity .
-
Amidation with primary amines yields bioactive analogs investigated for antimicrobial activity .
Applications in Pharmaceutical Chemistry
Role in Drug Design
The compound’s α,β-unsaturated moiety enables conjugation with biomolecules via Michael addition, making it a candidate for:
-
PROTACs (Proteolysis-Targeting Chimeras): Degradation of oncogenic proteins.
-
Covalent Inhibitors: Irreversible binding to cysteine residues in enzyme active sites .
Computational and Thermodynamic Insights
Density Functional Theory (DFT) Studies
DFT calculations at the B3LYP/6-311+G(d,p) level predict:
-
Dipole Moment: 3.12 Debye (polarized carbonyl group).
Thermodynamic Stability
The E-isomer is thermodynamically favored over the Z-isomer by 9.3 kJ/mol due to reduced steric hindrance between the phenyl group and carboxylic acid .
Challenges and Future Directions
Scalability Issues
Current synthetic methods suffer from:
-
Low regioselectivity in olefination steps.
-
Purification challenges due to polar byproducts.
Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume